An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzonitrile: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-5-methylbenzonitrile (CAS No. 329314-68-3), a fluorinated aromatic nitrile that serves as a critical intermediate in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and delves into its primary application as a key building block for a novel class of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this specialized compound.
Compound Profile and Physicochemical Properties
2,4-Difluoro-5-methylbenzonitrile is a polysubstituted aromatic compound featuring a nitrile group, two fluorine atoms, and a methyl group on the benzene ring. These functional groups impart specific reactivity and properties that are highly valuable in organic synthesis, particularly in the construction of complex pharmaceutical agents. The fluorine atoms, in particular, are strategically incorporated in drug design to modulate electronic properties, lipophilicity, metabolic stability, and binding affinity.[1]
The core properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 329314-68-3 | [1] |
| Molecular Formula | C₈H₅F₂N | [1][2] |
| Molecular Weight | 153.13 g/mol | [1][3] |
| Appearance | Solid (Typical) | [4] |
| Solubility | Low solubility in water; Soluble in common organic solvents. | [4] |
| Stability | Stable under normal storage conditions. | [4] |
Synthesis and Mechanistic Insights
The primary route for synthesizing 2,4-Difluoro-5-methylbenzonitrile is through a cyanation reaction of a corresponding halogenated precursor.[1] The most direct method involves the displacement of an iodide from 1,5-difluoro-2-iodo-4-methylbenzene using a cyanide source, typically catalyzed by a copper(I) salt.
Synthesis Workflow Diagram
The following diagram illustrates the key transformation in the synthesis of 2,4-Difluoro-5-methylbenzonitrile.
Caption: Synthesis of the target compound via copper-catalyzed cyanation.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established Rosenmund-von Braun reactions for aryl halides and should be adapted and optimized under appropriate laboratory conditions.[1][5]
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Inert Atmosphere Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,5-difluoro-2-iodo-4-methylbenzene (1.0 eq).
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Reagent Addition: Add Copper(I) cyanide (CuCN, ~1.2 eq) to the flask.
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Solvent Introduction: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the flask under a positive flow of nitrogen. The solvent volume should be sufficient to ensure effective stirring (e.g., 3-5 mL per mmol of substrate).
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Reaction Execution: Heat the reaction mixture to 100–150 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and ammonia to complex the copper salts.
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Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2,4-Difluoro-5-methylbenzonitrile.
Causality Behind Experimental Choices:
-
Copper(I) Cyanide (CuCN): This is the classic and most effective reagent for this type of nucleophilic aromatic substitution (Rosenmund-von Braun reaction). The copper(I) species coordinates to the aryl halide, facilitating the displacement of the iodide by the cyanide nucleophile.
-
Polar Aprotic Solvent (DMF/NMP): These solvents are ideal as they can dissolve the ionic copper cyanide complex and the organic substrate, and their high boiling points are suitable for the elevated temperatures required for the reaction to proceed at a reasonable rate.[6]
-
Inert Atmosphere: An inert nitrogen or argon atmosphere is crucial to prevent oxidation of the copper(I) catalyst and to avoid side reactions involving atmospheric moisture and oxygen.[6]
Application in Medicinal Chemistry: A PARP1 Inhibitor Building Block
The primary and most significant application of 2,4-Difluoro-5-methylbenzonitrile is as a key intermediate in the synthesis of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[1] PARP1 is an enzyme that is overexpressed in many types of cancer, and its inhibition is a clinically validated therapeutic strategy, especially for cancers with deficiencies in DNA repair pathways (e.g., those with BRCA mutations).[1]
The 2,4-difluoro aromatic motif is not merely a structural scaffold but an active participant in enhancing the biological activity of the final drug molecule. The strategically placed fluorine atoms can form critical hydrogen bonds with amino acid residues, such as Glu763 and Ser864, within the active site of the PARP1 enzyme.[1] This enhanced binding affinity can lead to more potent and selective inhibition, improving the overall efficacy and pharmacokinetic profile of the inhibitor.[1]
Logical Pathway for Application
The following diagram illustrates the logical flow from the basic chemical intermediate to its high-value application in cancer therapy research.
Caption: From chemical intermediate to targeted biological action.
Spectroscopic Analysis (Predicted)
While verified experimental spectra for 2,4-Difluoro-5-methylbenzonitrile are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. A researcher synthesizing this compound should expect the following characteristics:
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¹H NMR:
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A singlet for the methyl (–CH₃) protons, likely in the range of δ 2.2–2.5 ppm.
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Two aromatic protons, which will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The proton at C6 (adjacent to the methyl group) and the proton at C3 (between the two fluorine atoms) will have distinct chemical shifts and coupling patterns.
-
-
¹³C NMR:
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A signal for the methyl carbon (–CH₃) around δ 20 ppm.
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The nitrile carbon (–C≡N) signal will be downfield, typically δ 115–120 ppm.
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Multiple aromatic carbon signals, with those directly bonded to fluorine exhibiting large carbon-fluorine coupling constants (¹JCF).
-
-
¹⁹F NMR:
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Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to nearby protons.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band characteristic of the nitrile (–C≡N) stretch, typically appearing around 2220–2240 cm⁻¹.
-
Strong absorption bands in the 1000–1400 cm⁻¹ region corresponding to C–F stretching.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 153, corresponding to the molecular weight of the compound.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat sources and strong oxidizing agents.[4]
-
In case of exposure:
-
Skin: Wash off immediately with plenty of water.
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.
-
Conclusion
2,4-Difluoro-5-methylbenzonitrile is a highly specialized chemical intermediate whose value is intrinsically linked to its role in modern drug discovery. Its unique substitution pattern, particularly the presence of two fluorine atoms, makes it an ideal building block for creating potent and selective PARP1 inhibitors for cancer therapy. Understanding its synthesis, reactivity, and the rationale behind its application provides researchers with the foundational knowledge needed to leverage this compound in the development of next-generation therapeutics.
References
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Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). Benzonitrile, m-fluoro- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (2008). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluoro-5-propan-2-yloxybenzonitrile. Retrieved from [Link]
- Google Patents. (1993). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
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